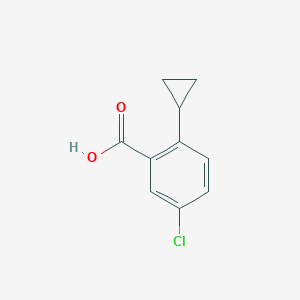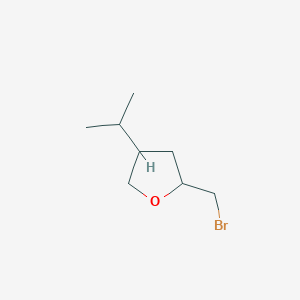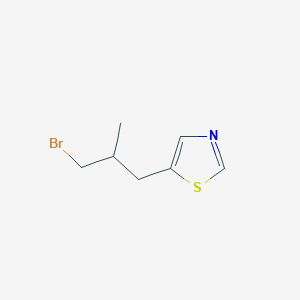
5-(3-Bromo-2-methylpropyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-2-methylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the propyl side chain, making it a unique derivative of thiazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole typically involves the reaction of 3-bromo-2-methylpropylamine with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-2-methylpropyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted thiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiazoles and modified thiazole rings.
Applications De Recherche Scientifique
5-(3-Bromo-2-methylpropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3,4-tetrazole
- 3-Bromo-2-methylpropylbenzene
- 3-Bromo-2-methylpropene
Uniqueness
5-(3-Bromo-2-methylpropyl)-1,3-thiazole stands out due to its unique combination of a bromine atom and a thiazole ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H10BrNS |
|---|---|
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
5-(3-bromo-2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6(3-8)2-7-4-9-5-10-7/h4-6H,2-3H2,1H3 |
Clé InChI |
YEXNJECAZKETOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN=CS1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



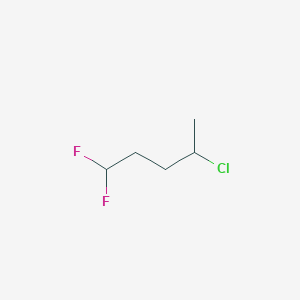
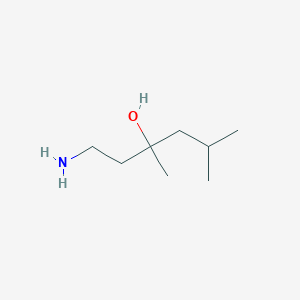
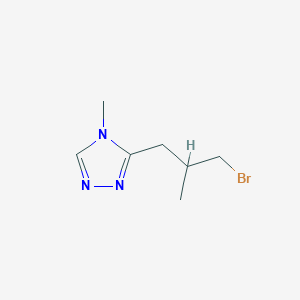

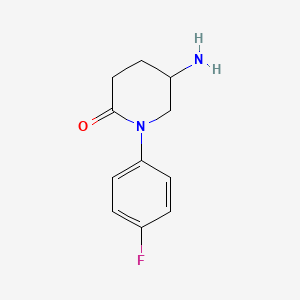
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
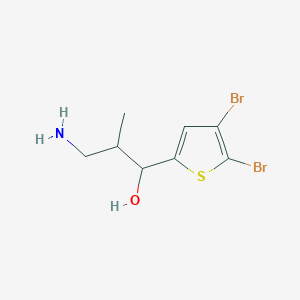
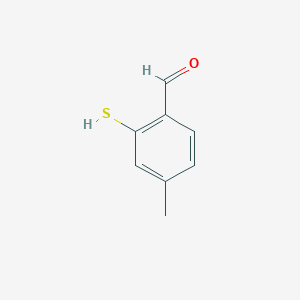
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

